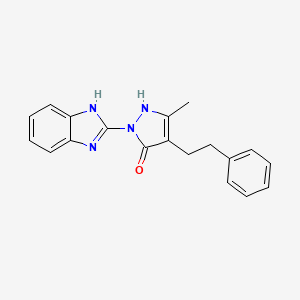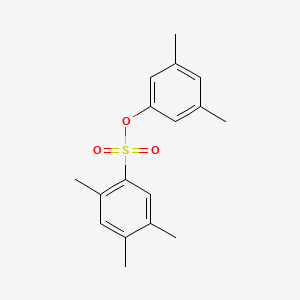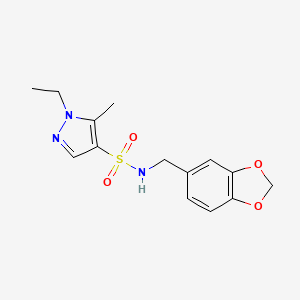
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolone derivative, which is a class of compounds with diverse biological activities.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been reported to exhibit antioxidant activity by scavenging free radicals.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and hydrogen peroxide (H2O2). Additionally, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol in lab experiments is its diverse biological activities. It can be used to study the anti-inflammatory, antioxidant, and antitumor activities of compounds. However, one limitation is that the mechanism of action is not well understood, which makes it difficult to design experiments to elucidate its mode of action.
Direcciones Futuras
There are several future directions for the study of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action to better understand its biological activities. Another direction is to study its potential applications in other fields, such as material science and environmental science. Additionally, it would be interesting to study the structure-activity relationship of this compound to design more potent and selective derivatives.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-15(12-11-14-7-3-2-4-8-14)18(24)23(22-13)19-20-16-9-5-6-10-17(16)21-19/h2-10,22H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWNGSCCEWXINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)
![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![ethyl 4,5-dimethyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4739764.png)
![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739779.png)
![N-(3-acetylphenyl)-3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4739798.png)
![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4739820.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)